4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid
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Overview
Description
4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the nitration of a pyrazole derivative. The nitration reaction is usually carried out using a mixture of sulfuric and nitric acids . The resulting nitropyrazole is then subjected to acylation to introduce the carbonyl group. Finally, the benzoic acid moiety is attached through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the pyrazole ring.
2-Methyl-4-nitropyrazole: Lacks the benzoic acid moiety.
4-Aminobenzoic acid: Similar structure but with an amino group instead of the nitro group.
Uniqueness
4-[(2-Methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid is unique due to the combination of a nitropyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-15-10(9(6-13-15)16(20)21)11(17)14-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULKBRCOTMQQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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